1,8-Dibromo-4,5-dimethoxypyrene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,8-dibromo-4,5-dimethoxypyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2O2/c1-21-17-11-5-7-13(19)9-3-4-10-14(20)8-6-12(18(17)22-2)16(10)15(9)11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVGDSOPCGIBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C(C=C2)Br)C=CC4=C(C=CC1=C43)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743570 | |
| Record name | 1,8-Dibromo-4,5-dimethoxypyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286170-85-1 | |
| Record name | 1,8-Dibromo-4,5-dimethoxypyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Functionalization of 1,8 Dibromo 4,5 Dimethoxypyrene
Regioselective Synthesis of Pyrene (B120774) Derivatives
The synthesis of 1,8-dibromo-4,5-dimethoxypyrene necessitates a multi-step approach, as the direct functionalization of the pyrene core often leads to a mixture of isomers. researchgate.netrsc.org A strategic sequence involving the initial formation of a K-region oxygenated pyrene derivative, followed by methylation and subsequent regioselective bromination, is a plausible and effective route.
Bromination Protocols for Pyrene Frameworks
The introduction of bromine atoms at specific positions on the pyrene skeleton is a critical step that dictates the final structure and properties of the target molecule. The reactivity of the pyrene core is highest at the 1, 3, 6, and 8 positions, making them susceptible to electrophilic attack. rsc.org
A controlled bromination using a mild brominating agent such as N-bromosuccinimide (NBS) is proposed to achieve the desired 1,8-dibromo substitution. wku.eduresearchgate.net The use of NBS allows for a more selective reaction compared to harsher reagents like elemental bromine, minimizing the formation of polybrominated byproducts. wku.edu
Proposed Reaction:
This proposed reaction is based on established principles of electrophilic aromatic substitution and requires experimental verification for optimal conditions and yields.
The regioselectivity of the bromination reaction is highly dependent on several factors, including the choice of solvent, temperature, and the presence of any catalysts. wku.edu For the proposed bromination of 4,5-dimethoxypyrene, a non-polar aprotic solvent such as dichloromethane (B109758) (CH2Cl2) or carbon tetrachloride (CCl4) would be suitable. The reaction is typically carried out at or below room temperature to enhance selectivity and prevent over-bromination. The use of a radical initiator is generally not required for the aromatic bromination with NBS. The inherent directing effect of the two methoxy (B1213986) groups is expected to be the dominant factor in guiding the bromine atoms to the 1 and 8 positions. organicchemistrytutor.comyoutube.com
Methodologies for Introduction of Methoxy Groups on Pyrene
The synthesis of the key precursor, 4,5-dimethoxypyrene, is achieved through a two-step process starting from pyrene. This indirect method is necessary to ensure the correct placement of the methoxy groups at the K-region (4,5-positions). ontosight.ai
The initial step involves the selective oxidation of pyrene to pyrene-4,5-dione . This transformation can be efficiently carried out using a ruthenium(III) chloride (RuCl₃) catalyst in the presence of an oxidant like sodium periodate (B1199274) (NaIO₄). researchgate.netdigitellinc.comepa.gov The reaction is typically performed in a biphasic solvent system.
Following the formation of pyrene-4,5-dione, the next step is its reduction to 4,5-dihydroxypyrene . nih.gov This can be achieved using a standard reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The final step in the synthesis of the precursor is the methylation of 4,5-dihydroxypyrene. This is a standard Williamson ether synthesis, where the diol is treated with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate or sodium hydride. ontosight.ai This reaction yields the desired 4,5-dimethoxypyrene .
Advanced Synthetic Transformations from this compound
The presence of two bromine atoms in this compound opens up a vast array of possibilities for further molecular elaboration through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions for Peripheral Modification
The bromine substituents at the 1 and 8 positions serve as versatile handles for introducing a wide range of functional groups, enabling the fine-tuning of the electronic and steric properties of the pyrene core.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming new carbon-carbon bonds by coupling the dibromo-pyrene derivative with an organoboron reagent, such as a boronic acid or a boronic ester. youtube.comyoutube.comlibretexts.org This allows for the introduction of aryl, heteroaryl, or vinyl groups at the 1 and 8 positions.
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. wikipedia.orgyoutube.comorganic-chemistry.orgyoutube.comlibretexts.org This reaction involves the palladium- and copper-cocatalyzed coupling of the dibromo-pyrene with a terminal alkyne. The resulting dialkynyl-pyrene derivatives are valuable precursors for extended π-conjugated systems.
Buchwald-Hartwig Amination: For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is the method of choice. wikipedia.orgcapes.gov.brlibretexts.orgorganic-chemistry.orgyoutube.com This palladium-catalyzed reaction enables the coupling of the dibromo-pyrene with primary or secondary amines, anilines, or other nitrogen nucleophiles to form di-amino-pyrene derivatives.
The following table summarizes representative conditions for these cross-coupling reactions, based on general procedures for similar aromatic substrates.
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Toluene (B28343)/H₂O or Dioxane/H₂O | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N or i-Pr₂NH | THF or DMF | Room Temp - 70 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos or RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-120 |
These conditions are general and may require optimization for the specific this compound substrate.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr proceeds when the aromatic ring is electron-deficient, a condition often achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The mechanism typically involves two steps: nucleophilic attack to form a resonance-stabilized, negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group. masterorganicchemistry.com
For dihaloarenes, SNAr can be used to introduce nitrogen or sulfur nucleophiles. mdpi.comresearchgate.net In the case of 4,8-dibromobenzo[1,2-d:4,5-d']bis( wikipedia.orglibretexts.orgnih.govthiadiazole), a strongly electron-deficient system, selective mono-substitution of a bromine atom can be achieved with nitrogen nucleophiles like anilines, while thiols tend to result in bis-substitution. mdpi.com The reaction conditions, such as solvent and temperature, can be tuned to control the degree of substitution. For example, reactions with amines can be carried out in solvents like acetonitrile (B52724) or DMF at elevated temperatures. mdpi.com
Formation of Complex Organic Architectures
The functionalization of this compound through the aforementioned synthetic strategies is a gateway to creating sophisticated and large-scale organic architectures, including linear oligomers and macrocyclic systems.
A key application of functionalized pyrenes is the synthesis of oligo(1,8-pyrenylenes). A monomer-through-pentamer series of these oligomers has been synthesized using a two-step iterative synthetic strategy. nih.gov This process allows for the controlled, step-wise elongation of the oligomer chain. The resulting oligomers, specifically the trimer, tetramer, and pentamer, exist as mixtures of atropisomers that exhibit slow interconversion at room temperature. nih.gov These materials are notable for being liquids well below room temperature and are highly fluorescent. nih.gov Their photophysical properties indicate that electronic delocalization plays a significant role in their excited states. nih.gov
The bifunctional nature of 1,8-disubstituted pyrenes makes them ideal precursors for macrocyclization reactions. By employing palladium-catalyzed coupling reactions under high-dilution conditions, intramolecular coupling can be favored, leading to the formation of pyrene-containing cyclic structures. Both Suzuki-Miyaura and Sonogashira coupling reactions can be adapted for this purpose. libretexts.orgorganic-chemistry.org For example, a di-alkynylated pyrene derivative could be coupled with a dibromo-aromatic compound to construct a macrocycle incorporating rigid ethynylene linkers and pyrene units.
Purification and Isolation Techniques for High Purity Materials
Achieving high purity is critical for the resulting complex organic materials to ensure well-defined properties and performance. Following synthesis, the crude products, including oligo(1,8-pyrenylenes) and other derivatives, must undergo rigorous purification. nih.gov
Commonly employed techniques include:
Column Chromatography: This is a standard method for separating components of a mixture based on their differential adsorption to a stationary phase. For pyrene derivatives, silica (B1680970) gel is a frequently used stationary phase, with a solvent system (eluent) chosen to achieve optimal separation of the desired product from starting materials, catalysts, and byproducts. mdpi.com
Fractional Crystallization: This technique separates compounds based on differences in their solubility. For isomeric mixtures, such as 1,6- and 1,8-dibromopyrene, fractional crystallization from a suitable solvent like toluene can be used, where the less soluble isomer crystallizes first. nih.gov
Washing/Extraction: Simple washing with solvents like diethyl ether and hexane (B92381) can remove certain impurities. nih.gov Liquid-liquid extraction is also used to separate the product from water-soluble impurities after the reaction workup. mdpi.com
These methods, often used in combination, are essential for isolating the target compounds in a highly pure form, which is a prerequisite for detailed characterization and application in materials science. nih.govnih.gov
Spectroscopic Characterization and Elucidation of Electronic Structures
Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a molecule such as 1,8-Dibromo-4,5-dimethoxypyrene, both proton (¹H) and carbon-13 (¹³C) NMR would be indispensable for confirming the precise arrangement of its atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on the pyrene (B120774) core and the protons of the two methoxy (B1213986) groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide definitive evidence for the substitution pattern. However, no such experimental data has been reported in the available literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule, including the quaternary carbons of the pyrene skeleton and the carbon atoms of the methoxy groups. This data is crucial for unambiguous structure confirmation. Regrettably, published ¹³C NMR data for this compound is not available.
Ultraviolet-Visible Absorption Spectroscopy Investigations
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The absorption profile of a polycyclic aromatic hydrocarbon like pyrene is known to be sensitive to the nature and position of its substituents.
Electronic Transitions and Optical Band Gap Analysis
The introduction of bromine atoms and methoxy groups at the 1, 8, 4, and 5 positions of the pyrene core would be expected to significantly influence its electronic structure. These substituents would likely cause a shift in the absorption bands compared to unsubstituted pyrene, which could be used to analyze the electronic transitions and estimate the optical band gap. Unfortunately, no experimental UV-Vis absorption spectra for this compound have been documented.
Solvent Effects on Absorption Profiles
The polarity of the solvent can influence the absorption spectrum of a compound, a phenomenon known as solvatochromism. Studying the UV-Vis absorption of this compound in a range of solvents with varying polarities could provide valuable information about the nature of its electronic ground and excited states. This data, however, remains unrecorded in scientific literature.
Fluorescence and Photophysical Characterization
Pyrene and its derivatives are well-known for their fluorescent properties. The emission characteristics, such as the wavelength of maximum emission and fluorescence quantum yield, are highly dependent on the molecular structure and environment. The substitution pattern of this compound suggests it would likely exhibit interesting photophysical behavior. However, without experimental data, any discussion on its fluorescence and photophysical characterization would be purely speculative.
Emission Wavelengths and Quantum Yields
Specific emission wavelengths and quantum yields for this compound have not been reported. Generally, pyrene exhibits a characteristic monomer emission with a well-defined vibronic structure in dilute solutions. The position of the emission peaks and the fluorescence quantum yield are influenced by the solvent polarity and the electronic nature of the substituents. The introduction of electron-donating groups like methoxy and electron-withdrawing or heavy atoms like bromine can lead to shifts in the emission spectrum and affect the efficiency of light emission.
Fluorescence Lifetime Measurements
There are no published fluorescence lifetime measurements for this compound. Fluorescence lifetime is a crucial parameter that provides insights into the excited state dynamics of a molecule. For pyrene derivatives, this value can be affected by factors such as the presence of quenchers, solvent, and the formation of aggregates.
Excimer Formation and Aggregation-Induced Emission Phenomena
Pyrene is a classic example of a molecule that exhibits excimer formation, where at higher concentrations, an excited-state dimer forms, leading to a broad, structureless, and red-shifted emission band. This phenomenon is highly dependent on the molecular structure and the intermolecular interactions.
Furthermore, some pyrene derivatives are known to exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular motions in the aggregated state. Whether this compound exhibits excimer formation or AIE is currently unknown without experimental data.
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound, and for elucidating its structure through fragmentation analysis.
Based on its chemical formula, C₁₈H₁₂Br₂O₂, the theoretical exact mass of this compound can be calculated. Commercial sources list a molecular weight of approximately 420.10 g/mol .
A detailed fragmentation analysis for this specific compound is not available. However, in a mass spectrometer, the molecule would be expected to fragment in a pattern characteristic of its structure. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance would lead to a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with peaks separated by two mass-to-charge units (m/z). Common fragmentation pathways for aromatic compounds include the loss of substituents, such as the methoxy groups (-OCH₃) or bromine atoms (-Br), and the cleavage of the aromatic core.
Crystallographic Analysis and Supramolecular Organization
Single-Crystal X-ray Diffraction Studies
Molecular Conformation and Intramolecular Bond Parameters
No published data is available on the precise bond lengths, bond angles, and torsional angles that define the three-dimensional shape of the 1,8-Dibromo-4,5-dimethoxypyrene molecule in the solid state.
Intermolecular Interactions and Crystal Packing Motifs
Information regarding how individual molecules of this compound arrange themselves in a crystal lattice is not documented. This includes the specific types and geometries of intermolecular forces that govern its crystal packing.
Investigation of Polymorphism and Solid-State Structures
There are no studies available that explore the existence of different crystalline forms (polymorphs) of this compound, each of which would exhibit a unique crystal structure.
Powder X-ray Diffraction for Bulk Material Characterization
No powder X-ray diffraction (PXRD) patterns for this compound have been found in the searched literature. PXRD is a crucial technique for identifying the crystalline phases present in a bulk sample.
Supramolecular Assembly and Self-Organization Principles
Role of Non-Covalent Interactions (e.g., π–π Stacking, Halogen Bonding, Hydrogen Bonding)
A detailed understanding of the supramolecular chemistry of this compound requires experimental evidence of the non-covalent interactions at play. While one could hypothesize the presence of π–π stacking due to the pyrene (B120774) core, and halogen or hydrogen bonding involving the bromo and methoxy (B1213986) substituents respectively, no specific studies confirming or quantifying these interactions are available.
Controlled Self-Assembly for Functional Architectures
The ability to control the self-assembly of molecular building blocks into well-defined, functional architectures is a primary goal of supramolecular chemistry. Pyrene derivatives, in particular, have been shown to form a variety of nanostructures, such as nanofibers, nanorods, and vesicles, through a process of hierarchical self-assembly. rsc.orgchemrxiv.org The aggregation behavior of pyrene-based materials is closely linked to their molecular structure and the packing they adopt in the aggregated state. rsc.org
For this compound, the functional groups provide specific handles to control its assembly. The bromo-substituents can be leveraged for metal-coordination-driven self-assembly or to direct the formation of halogen-bonded networks. The dimethoxy-substituents can influence solubility and participate in hydrogen bonding, modulating the aggregation process. By carefully tuning solvent conditions, temperature, and concentration, it is conceivable to guide the assembly of this molecule into specific morphologies. For instance, in certain solvents, the strong π–π stacking of the pyrene cores could lead to the formation of one-dimensional stacks, which then bundle into nanofibers.
The functional architectures derived from such controlled self-assembly could find applications in organic electronics, sensing, and photonics. The inherent fluorescence of the pyrene core, which is sensitive to its local environment and aggregation state, makes these materials particularly interesting for the development of chemical sensors and probes. rsc.org
Concepts of Orthogonal Self-Assembly in Complex Systems
Orthogonal self-assembly refers to the simultaneous and independent formation of multiple, distinct supramolecular structures within the same system, without interference between the different assembly processes. This concept is crucial for the bottom-up fabrication of complex, multicomponent materials. Achieving orthogonality requires the use of highly specific and non-interfering recognition motifs.
In the context of this compound, the different functional groups could potentially be exploited for orthogonal self-assembly. For example, the pyrene core could be programmed to assemble through π–π interactions, while the bromo-substituents are simultaneously used to direct the assembly of another component via halogen bonding. This would allow for the construction of hierarchical structures where, for instance, chains of this compound are decorated at specific intervals with another functional molecule.
The development of polycyclic aromatic hydrocarbons with orthogonal imide groups has demonstrated the potential of this approach for creating n-type semiconductors. rsc.org While not directly involving this compound, this work highlights the power of orthogonal design principles. The synthesis of pyrene-DNA conjugates, where the self-assembly is influenced by the pyrene substitution pattern, further illustrates how different molecular components can be used to control the formation of complex nanostructures. nih.gov The application of these principles to molecules like this compound could open up new avenues for the creation of sophisticated and functional materials.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Electronic Structure Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties, offering a balance between computational cost and accuracy. For 1,8-Dibromo-4,5-dimethoxypyrene, DFT calculations are instrumental in predicting its geometric and electronic characteristics.
Optimized Molecular Geometries and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G**), the geometry of this compound can be optimized to a minimum energy state. scirp.org This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible.
The pyrene (B120774) core is a planar polycyclic aromatic hydrocarbon. However, the introduction of bulky methoxy (B1213986) (-OCH3) and bromine (-Br) substituents at the 1, 8, 4, and 5 positions can induce slight distortions from perfect planarity due to steric hindrance. Conformational analysis, a systematic study of the different spatial arrangements of a molecule (conformers) and their corresponding energies, is crucial. For the methoxy groups, rotation around the C-O bond can lead to different conformers with varying energies. DFT calculations can identify the most stable conformer, which is essential for accurate predictions of other molecular properties. In related substituted pyrenes, the angles between the pyrene core and the substituents have been shown to be influenced by the substitution pattern. nih.gov
Table 1: Selected Calculated Bond Lengths and Angles for Pyrene (B3LYP/6-311G ) as a Reference**
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Bond Length (Å) | C1-C2 | 1.396 | 1.393 |
| C2-C3 | 1.425 | 1.421 | |
| C4-C5 | 1.368 | 1.364 | |
| Bond Angle (°) | C1-C2-C3 | 120.9 | 121.0 |
| C3a-C4-C5 | 120.1 | 120.1 |
Data sourced from a computational study on monochlorinated pyrene derivatives, with pyrene as the reference compound. scirp.org Note that the bond lengths and angles for this compound will be influenced by its substituents.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)
The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity and lower stability. acs.org
For this compound, the electron-donating methoxy groups are expected to raise the energy of the HOMO, while the electron-withdrawing bromine atoms and the extended π-system of the pyrene core influence both the HOMO and LUMO levels. DFT calculations can precisely quantify these energy levels. Studies on other substituted pyrenes have shown that the HOMO-LUMO gap can be effectively tuned by the nature and position of the substituents. acs.org For instance, donor-acceptor substituted pyrenes exhibit significantly reduced energy gaps. acs.org
The calculated HOMO-LUMO gap for the parent pyrene molecule is approximately 3.84 eV, which is in excellent agreement with the experimental value of 3.85 eV. scirp.org The introduction of methoxy and bromine substituents will alter this value. In a study on aminopyrene and pyrene acetic acid, DFT calculations were used to determine the HOMO and LUMO energies to assess their potential in organic light-emitting diodes (OLEDs). researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Pyrene and Representative Substituted Pyrenes (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |
| Pyrene | -5.79 | -1.95 | 3.84 |
| 1-Chloropyrene | -5.83 | -2.07 | 3.76 |
| Aminopyrene (APy) | -5.10 | -1.41 | 3.69 |
| Pyrene Acetic Acid (PAA) | -5.81 | -2.31 | 3.50 |
Data for Pyrene and 1-Chloropyrene from scirp.org. Data for APy and PAA from researchgate.net. These values serve as an illustration of how substituents affect the electronic properties of the pyrene core.
Charge Density Distribution and Molecular Electrostatic Potentials
The distribution of electron density within a molecule is key to understanding its chemical behavior, particularly its interactions with other molecules. DFT calculations can generate a map of the charge density distribution, highlighting electron-rich and electron-poor regions. A related and highly informative property is the Molecular Electrostatic Potential (MEP). The MEP is a visual representation of the electrostatic potential on the surface of a molecule, indicating the regions that are most likely to be involved in electrophilic or nucleophilic attacks.
In this compound, the oxygen atoms of the methoxy groups are expected to be regions of high negative electrostatic potential (electron-rich, typically colored red in MEP maps), making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and potentially the bromine atoms will exhibit positive electrostatic potential (electron-poor, typically colored blue). Studies on other substituted aromatic compounds, such as methoxy flavones and azaacenes, have demonstrated a strong correlation between the MEP and the molecule's biological activity or charge transport properties. nih.govmdpi.comresearchgate.net The MEP can reveal how the interplay of the electron-donating methoxy groups and the electronegative bromine atoms shapes the reactive surface of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Simulation
While DFT is excellent for ground-state properties, the simulation of optical properties, such as UV-visible absorption spectra, requires the study of electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for this purpose. acs.org It allows for the calculation of the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths.
For this compound, TD-DFT calculations can predict its absorption spectrum, providing insights into its color and how it interacts with light. The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. Research on other pyrene derivatives has shown that TD-DFT can accurately model their optical properties. acs.orgresearchgate.net The substituents on the pyrene core are known to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. The electron-donating methoxy groups are likely to cause a red-shift in the absorption bands of this compound compared to the parent pyrene.
Molecular Dynamics Simulations for Dynamic Behavior and Aggregate Formation
While DFT and TD-DFT provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.
For this compound, MD simulations would be particularly useful for studying its behavior in solution and its tendency to form aggregates. Pyrene and its derivatives are well-known for their propensity to form π-stacked aggregates, which can significantly alter their photophysical properties. rsc.orgresearchgate.net MD simulations can model the self-assembly process of these molecules, revealing the structure and stability of the aggregates formed. researchgate.net This is crucial for understanding phenomena like aggregation-induced emission (AIE), where the fluorescence of a molecule is enhanced in the aggregated state. nih.govchemrxiv.org
Theoretical Prediction of Reactivity and Reaction Pathways
Computational chemistry can also be used to predict the reactivity of a molecule and to explore the mechanisms of chemical reactions. By analyzing the electronic structure and MEP, regions of a molecule that are susceptible to attack by reagents can be identified. Furthermore, the energies of transition states and reaction intermediates can be calculated to determine the most likely reaction pathways.
For this compound, theoretical studies could predict its reactivity in various chemical transformations. For example, the bromine atoms are potential sites for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are common methods for functionalizing pyrene derivatives. nih.gov Computational studies on the reaction mechanisms of related dibromo-aromatic compounds can provide insights into the feasibility and energetics of such reactions for this compound. researchgate.net The analysis of frontier molecular orbitals can also be used to predict the outcomes of pericyclic reactions or to assess the molecule's potential as an electrophile or nucleophile in various organic reactions.
Advanced Applications in Materials Science and Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable blue-emitting materials remains a critical challenge in the advancement of full-color display and solid-state lighting technologies based on OLEDs. Pyrene (B120774) derivatives are known for their high photoluminescence quantum yields and are often investigated as blue emitters.
Emitter Materials and Chromophore Design
The design of emitter materials is crucial for achieving high-performance OLEDs. The intrinsic properties of the 1,8-Dibromo-4,5-dimethoxypyrene core make it an interesting scaffold for designing new chromophores. The pyrene unit itself is a well-known blue-emitting chromophore. The methoxy (B1213986) groups at the 4 and 5 positions act as electron-donating groups, which can influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This substitution pattern can lead to a red-shift in the emission spectrum compared to unsubstituted pyrene, potentially tuning the color from deep blue to sky-blue.
The bromo-substituents at the 1 and 8 positions are key for further functionalization. These positions allow for the introduction of various aryl or other functional groups through cross-coupling reactions, such as the Suzuki or Sonogashira reactions. semanticscholar.org This enables the creation of a wide range of derivatives with tailored properties. For instance, attaching electron-withdrawing groups could lead to the formation of donor-acceptor type emitters, which can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons and can lead to internal quantum efficiencies of up to 100%.
In one example of related research, pyrene-benzimidazole derivatives have been synthesized and investigated as blue emitters for OLEDs. nih.gov These compounds, which incorporate a pyrene core, have demonstrated the potential for achieving pure blue electroluminescence with high external quantum efficiencies. nih.gov A hypothetical OLED device using a derivative of this compound as the emissive layer could exhibit promising performance.
Table 1: Potential Emitter Design Strategies based on this compound
| Functionalization Strategy | Target Property | Potential Application |
| Attachment of electron-withdrawing groups | Donor-Acceptor character, TADF | High-efficiency blue or green OLEDs |
| Attachment of bulky side groups | Reduced intermolecular interactions | Improved film morphology and stability |
| Polymerization via bromo-substituents | Solution-processable emissive polymers | Large-area, low-cost OLED fabrication |
Charge Transport Mechanisms and Device Performance
Efficient charge transport within the emissive layer and from the adjacent transport layers is critical for optimal OLED performance. The planar structure of the pyrene core can facilitate π-π stacking, which is beneficial for charge hopping between molecules. However, strong intermolecular interactions can also lead to aggregation-induced quenching, which is detrimental to the device efficiency. researchgate.net The design of the substituents on the pyrene core can play a significant role in controlling these interactions.
The introduction of bulky groups at the 1 and 8 positions can sterically hinder close packing of the molecules, thereby reducing aggregation and improving the solid-state luminescence quantum yield. The methoxy groups also influence the charge injection properties by modifying the HOMO and LUMO energy levels to better align with those of the charge transport layers. For multifunctional emitters, incorporating hole-transporting or electron-transporting moieties can facilitate a more balanced flux of charges within the emissive layer. nih.gov
The performance of an OLED is typically characterized by its external quantum efficiency (EQE), luminance, and color coordinates (CIE). For a hypothetical blue OLED using a derivative of this compound, the device architecture could consist of multiple layers to ensure efficient charge injection and transport.
Organic Photovoltaics (OPVs) and Solar Cells
In the realm of solar energy, organic photovoltaics offer the advantages of being lightweight, flexible, and potentially low-cost to manufacture. The efficiency of OPVs is largely dependent on the properties of the donor and acceptor materials in the active layer.
Donor-Acceptor Systems and Photoinduced Charge Transfer
The fundamental process in an organic solar cell is the photoinduced charge transfer from a donor material to an acceptor material. Pyrene derivatives can function as electron donors due to their ability to absorb light and form excitons (bound electron-hole pairs). The this compound scaffold is a promising starting point for designing novel donor materials.
The electron-donating methoxy groups enhance the donor character of the pyrene core. The bromo-substituents provide a handle for extending the π-conjugation of the molecule by coupling it with other aromatic units. This can be used to broaden the absorption spectrum of the material to better match the solar spectrum. By creating donor-acceptor type polymers or small molecules, where the pyrene derivative acts as the donor and is linked to an acceptor unit, it is possible to facilitate efficient intramolecular charge transfer.
Research on other dibromo-derivatives has shown that they are valuable building blocks for creating conjugated polymers for OPV applications. researchgate.net For example, dibrominated benzodithiophene has been used to synthesize polymers that have achieved high power conversion efficiencies. researchgate.net Similarly, derivatives of this compound could be copolymerized with suitable acceptor monomers to create donor-acceptor copolymers for use in bulk heterojunction solar cells.
Energy Conversion Efficiency and Material Optimization
The power conversion efficiency (PCE) of an OPV is determined by its short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF). These parameters are intrinsically linked to the properties of the donor and acceptor materials. The HOMO and LUMO energy levels of the donor and acceptor must be appropriately aligned to ensure efficient exciton (B1674681) dissociation and to maximize the open-circuit voltage.
The optimization of materials based on this compound would involve tuning its electronic properties through chemical modification. For instance, the introduction of different functional groups can alter the HOMO and LUMO levels. The morphology of the bulk heterojunction blend of the donor and acceptor materials is also crucial for efficient charge transport and collection. The use of solvent additives or thermal annealing can help to optimize this morphology. While not directly related to the subject compound, the use of additives like 1,8-diiodooctane (B1585395) has been shown to influence the morphology and photostability of OPV films. nih.govrsc.org
Table 2: Potential Material Optimization for OPV Applications
| Modification Strategy | Impact on OPV Parameter | Rationale |
| Extending π-conjugation | Increased Jsc | Broader solar spectrum absorption |
| Lowering HOMO level | Increased Voc | Larger energy difference between donor HOMO and acceptor LUMO |
| Improving solubility | Improved processability | Better control over active layer morphology |
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are the fundamental building blocks of organic integrated circuits and have potential applications in flexible displays, sensors, and RFID tags. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in the active layer.
The large, planar aromatic structure of pyrene makes it a good candidate for use in OFETs, as it can promote the intermolecular π-π stacking necessary for efficient charge transport. The this compound molecule could be functionalized to create materials with high charge carrier mobility. By attaching suitable side chains, the solubility and processing of the material can be improved, allowing for the formation of highly ordered thin films, which are essential for high-performance OFETs.
The nature of the charge carriers (holes or electrons) that are transported most efficiently depends on the HOMO and LUMO energy levels of the material. The electron-donating methoxy groups would likely make derivatives of this compound more suitable as p-type (hole-transporting) semiconductors. However, by attaching strong electron-withdrawing groups at the bromo-positions, it may be possible to lower the LUMO level sufficiently to enable n-type (electron-transporting) behavior. A well-ordered thin film of a this compound derivative could potentially exhibit high charge carrier mobility, making it a promising material for OFET applications.
Charge Carrier Mobility Enhancement in Thin Films
Detailed research on the charge carrier mobility of thin films composed specifically of this compound is not yet available in published literature. However, the general principles of molecular design for organic semiconductors suggest that derivatives of this compound could be engineered to facilitate efficient charge transport. The planarity of the pyrene core is conducive to strong intermolecular π-π stacking, a key factor for high charge carrier mobility. The bromo- and methoxy-substituents would influence the packing of the molecules in the solid state, thereby affecting the efficiency of charge hopping between adjacent molecules.
Influence of Film Morphology and Crystallinity on Performance
The performance of organic electronic devices is intrinsically linked to the morphology and crystallinity of the active material's thin film. While specific studies on this compound are lacking, it is anticipated that the substituents would play a significant role in directing the self-assembly of the molecules. The ability to form well-ordered crystalline domains is critical for optimizing charge transport pathways and minimizing defects that can act as charge traps. The processing conditions used to fabricate the thin films, such as solvent choice, annealing temperature, and deposition technique, would need to be carefully optimized to achieve the desired morphology for any potential electronic applications.
Sensor Development and Chemo/Biosensors
Pyrene derivatives are widely employed in the development of fluorescent sensors due to their sensitivity to the local environment. While this compound itself has not been reported as a direct sensing agent, its chemical structure provides a versatile platform for the creation of novel chemo- and biosensors.
The fundamental design of a pyrene-based fluorescent sensor involves coupling the pyrene fluorophore to a receptor unit that can selectively bind to a target analyte. This interaction then elicits a change in the fluorescence properties of the pyrene, such as an increase or decrease in intensity (turn-on/turn-off), a shift in the emission wavelength, or a change in the ratio of monomer to excimer emission. The bromine atoms on this compound are ideal handles for introducing such receptor moieties through established chemical reactions.
Several signal transduction mechanisms are utilized in pyrene-based sensors. These include photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT). In a PET-based sensor, the binding of an analyte to the receptor can modulate the electron transfer process between the receptor and the pyrene, thereby "switching" the fluorescence on or off. The methoxy groups on the pyrene core of this compound would influence the electronic properties and could be strategically used to fine-tune the PET process in a derived sensor.
Functional Materials with Tunable Optical Properties
The development of materials with tunable optical properties is crucial for technologies such as organic light-emitting diodes (OLEDs) and solid-state lighting. Pyrene-based materials are promising candidates in this field.
The ability to control the emission color of a material is a key requirement for full-color displays. For pyrene-based molecules, color tuning can be achieved by modifying the extent of π-conjugation or by introducing electron-donating and electron-withdrawing groups. Starting from this compound, a variety of new molecules with different emission colors could be synthesized. By replacing the bromine atoms with different aromatic or heterocyclic groups through cross-coupling reactions, the emission wavelength could be systematically shifted from the blue region, characteristic of many pyrene monomers, towards green, yellow, or even red. The intrinsic blue fluorescence of the pyrene core, potentially modified by the methoxy groups, makes it an excellent starting point for creating a full spectrum of emitters.
Nonlinear Optical (NLO) Materials for Advanced Optoelectronics
The quest for novel materials with significant nonlinear optical (NLO) properties is a driving force in the advancement of optoelectronics, with applications ranging from optical computing and high-speed data communication to optical limiting and bio-imaging. Organic molecules have emerged as promising candidates due to their large third-order optical nonlinearities, fast response times, and the ability to be chemically modified to fine-tune their properties. Among these, pyrene derivatives are of particular interest owing to the extensive π-conjugated system of the pyrene core, which provides a robust framework for engineering materials with substantial NLO responses.
The fundamental principle behind the NLO properties of pyrene derivatives lies in their molecular structure. The large, planar pyrene moiety offers a high degree of electron delocalization. When functional groups with electron-donating and electron-accepting characteristics are strategically attached to the pyrene core, it can create a donor-π-acceptor (D-π-A) or a donor-π-acceptor-π-donor (D-π-A-π-D) architecture. Under the influence of a strong incident laser field, this charge-asymmetric arrangement facilitates intramolecular charge transfer (ICT), leading to a large change in the molecule's dipole moment and consequently, a significant NLO response.
Research into pyrene derivatives has demonstrated that their third-order NLO properties can be systematically tailored. Factors such as the strength and position of the donor and acceptor groups, as well as the nature of the π-conjugated bridge, play a crucial role in determining the magnitude of the third-order nonlinear susceptibility (χ⁽³⁾). The introduction of bromine and methoxy groups, as in the case of this compound, is a strategy to modulate the electronic properties of the pyrene core and potentially enhance its NLO characteristics. The bromine atoms act as electron-withdrawing groups, while the methoxy groups are electron-donating, creating a push-pull system that can enhance the NLO effect.
The characterization of the NLO properties of these materials is commonly performed using the Z-scan technique. This method allows for the determination of both the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂), which are related to the imaginary and real parts of χ⁽³⁾, respectively. A positive β value, indicating reverse saturable absorption (RSA), is particularly desirable for optical limiting applications, where the material becomes more opaque at high laser intensities, thus protecting sensitive optical components.
To illustrate the typical NLO data obtained for pyrene derivatives, the following table presents representative findings for related compounds. It is important to note that these values are for different pyrene derivatives and are provided here for illustrative purposes to indicate the range of NLO properties that can be expected from this family of molecules.
| Compound | Third-Order Nonlinear Susceptibility (χ⁽³⁾) (esu) | Measurement Technique | Reference |
| Pyrene-Aldehyde Derivative 1 | 1.2 x 10⁻¹¹ | Z-scan | worldscientific.com |
| Pyrene-Aldehyde Derivative 2 | 2.5 x 10⁻¹¹ | Z-scan | worldscientific.com |
| Pyrenyl Schiff Base B2 | 4.8 x 10⁻¹² | Z-scan | nih.gov |
| Pyrenyl Schiff Base B3 | 3.5 x 10⁻¹² | Z-scan | nih.gov |
The significant NLO response observed in these related pyrene derivatives underscores the potential of this compound as a promising material for advanced optoelectronic applications. Further research and experimental characterization of this specific compound are warranted to fully elucidate its NLO properties and pave the way for its integration into next-generation photonic devices.
Future Perspectives and Emerging Research Directions
Development of Next-Generation Pyrene-Based Materials with Enhanced Functionality
The pursuit of next-generation materials with superior performance characteristics is a driving force in contemporary chemical research. The unique structure of 1,8-Dibromo-4,5-dimethoxypyrene makes it an ideal candidate for creating materials with enhanced functionalities. The bromine atoms at the 1 and 8 positions are excellent leaving groups for various cross-coupling reactions, enabling the introduction of a wide array of functional moieties. This allows for the fine-tuning of the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for applications in organic electronics.
Furthermore, the methoxy (B1213986) groups at the 4 and 5 positions can influence the solubility and solid-state packing of the resulting materials, which in turn affects their charge transport characteristics and photophysical properties. Researchers are actively exploring the synthesis of oligo(1,8-pyrenylenes) and other extended π-systems derived from this building block for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to precisely control the substitution pattern on the pyrene (B120774) core is essential for designing materials with desired functionalities. mun.ca
Integration into Multi-Component Systems and Hybrid Materials
The integration of this compound derivatives into multi-component systems and hybrid materials is a promising avenue for creating materials with synergistic properties. The pyrene core is known for its strong π-π stacking interactions, which can be harnessed to non-covalently functionalize other materials, such as carbon nanotubes (CNTs) and graphene. For instance, pyrene-based molecules can act as "molecular anchors" to immobilize catalysts or other functional units onto the surface of these carbon nanomaterials, creating hybrid systems with enhanced catalytic activity or sensing capabilities. mun.ca
Researchers are investigating the use of this compound as a precursor to synthesize larger polycyclic aromatic hydrocarbons (PAHs) that can be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These hybrid materials can exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The ability to tailor the pyrene-based components allows for the design of frameworks with specific pore sizes and chemical environments.
Exploration of Novel Supramolecular Architectures for Self-Healing and Responsive Materials
The inherent ability of pyrene moieties to form excimers—excited-state dimers with distinct fluorescent signatures—makes them excellent candidates for the construction of supramolecular architectures with responsive properties. By incorporating this compound-derived units into polymers or other macromolecular structures, it is possible to create materials that respond to external stimuli such as light, heat, or chemical analytes.
The reversible nature of π-π stacking and other non-covalent interactions can be exploited to develop self-healing materials. For example, a polymer network containing pyrene side chains could potentially repair itself after damage by re-establishing the π-π interactions between the pyrene units upon the application of a stimulus like heat. Research in this area is focused on designing and synthesizing novel pyrene-based monomers and polymers and studying their self-assembly and responsive behaviors in detail.
Advanced Computational Design and Predictive Modeling for Materials Discovery
Computational chemistry plays an increasingly vital role in the discovery and design of new materials. Density Functional Theory (DFT) and other computational methods are being employed to predict the electronic, optical, and structural properties of molecules derived from this compound before their synthesis. These theoretical studies can provide valuable insights into structure-property relationships, guiding synthetic chemists toward promising target molecules. mun.ca
Predictive modeling can be used to screen virtual libraries of pyrene derivatives for specific applications. For example, by calculating the HOMO-LUMO gaps of a series of potential donor molecules for organic solar cells, researchers can identify the most promising candidates for synthesis and experimental validation. This computational-driven approach can significantly accelerate the materials discovery process and reduce the experimental effort required.
Scalability and Industrial Viability of Synthetic Methods for High-Volume Production
For any new material to have a significant impact, its synthesis must be scalable and economically viable. Research into the synthetic pathways for this compound and its derivatives is focused on developing efficient, high-yield, and cost-effective methods suitable for large-scale production. The initial synthesis of this compound involves the bromination of 4,5-dimethoxypyrene. auburn.edursc.org Optimizing reaction conditions, minimizing the use of expensive reagents and catalysts, and simplifying purification procedures are key challenges that need to be addressed. mun.carsc.org
The development of flow chemistry processes for the synthesis of pyrene-based materials is an active area of investigation. Flow chemistry offers several advantages over traditional batch processes, including improved safety, better process control, and the potential for continuous manufacturing. Establishing robust and scalable synthetic routes is crucial for the eventual commercialization of advanced materials derived from this compound. mun.ca
Q & A
Q. What are the established synthetic routes for 1,8-Dibromo-4,5-dimethoxypyrene, and how are byproducts managed?
The compound is synthesized via two primary methods:
- Nickel-catalyzed coupling : Reacting 1,8-dibromo-4,5-dipropoxypyrenes with a nickel catalyst under controlled conditions, followed by chromatographic separation to isolate the product from trimers or oligomers .
- Regioselective alkylation : A concise method for 1,8-dibromo-4,5-dialkoxypyrenes, enabling precise functionalization for macrocyclic systems. Alkoxy groups (e.g., methoxy, propoxy) are introduced using alkyl halides and base-mediated reactions . Purification: Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical for removing unreacted precursors and oligomers .
Q. Which spectroscopic and computational techniques are optimal for characterizing this compound?
- ¹H NMR : Identifies substitution patterns and confirms regioselectivity. For example, aromatic proton signals at δ 8.31 ppm (s) and alkoxy methyl groups at δ 4.09 ppm (s) .
- UV-Vis spectroscopy : Monitors aggregation behavior. Concentration-dependent studies (e.g., 10⁻⁶–10⁻³ M in THF) reveal no aggregation in solution but dimer formation in the solid state .
- NICS (Nucleus-Independent Chemical Shift) calculations : Evaluates aromaticity and macrocyclic ring currents, showing minimal ring current effects in pyrenylene-ethynylene macrocycles .
Q. How does ambient light/air affect the stability of this compound derivatives?
The compound’s strained derivatives (e.g., cyclopyrenylene trimers) exhibit unusual reactivity under ambient conditions. Exposure to room light and air triggers oxygen atom insertion into Caryl–Caryl σ-bonds, forming biaryl ethers. This metal-free reaction occurs without catalysts, suggesting radical or singlet oxygen pathways. Recommendation: Store derivatives in inert atmospheres (argon) and dark conditions to prevent unintended oxidation .
Advanced Research Questions
Q. How can this compound be leveraged to design functional macrocycles?
The bromine atoms serve as coupling sites for Sonogashira or Suzuki-Miyaura reactions to construct pyrenylene-ethynylene macrocycles :
- Synthetic protocol : Use Pd/Cu catalysts for cross-coupling with diethynylarenes. Monitor reaction progress via TLC and isolate macrocycles via size-exclusion chromatography .
- Solid-state behavior : X-ray crystallography reveals dimerization with voids suitable for small-molecule intercalation (e.g., solvents), enabling host-guest chemistry applications .
Q. What mechanistic insights explain the oxygen insertion into C–C bonds in strained derivatives?
The strained trimer undergoes photooxidation under ambient light, likely via:
- Singlet oxygen generation : Energy transfer from the excited pyrene moiety to O₂, forming ¹O₂.
- Radical pathway : Homolytic cleavage of the C–C bond, followed by oxygen trapping. Validation: Conduct control experiments in dark vs. light conditions and use ESR to detect radical intermediates .
Q. How can contradictions in aggregation behavior (solution vs. solid state) be resolved methodologically?
- Solution studies : Perform UV-Vis at varying concentrations (e.g., 10⁻⁶–10⁻³ M) to detect aggregation via spectral shifts. Use Job’s plot to determine stoichiometry .
- Solid-state analysis : Employ X-ray crystallography or TEM to visualize dimer/aggregate formation. Compare with computational models (e.g., DFT for intermolecular interactions) .
Q. What strategies address conflicting reactivity data in literature for brominated pyrenes?
- Systematic variable testing : Compare reactivity under differing conditions (e.g., catalysts, solvents, light exposure). For example, nickel vs. palladium catalysts may yield divergent products .
- Contradiction analysis framework : Apply iterative data triangulation (e.g., cross-validate NMR, XRD, and computational results) and document all experimental parameters (e.g., humidity, trace O₂ levels) to identify confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
